

IUPAC nomenclature and synonyms for 3-Ethyl-4-methylpentan-1-ol

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Compound of Interest

Compound Name: 3-Ethyl-4-methylpentan-1-ol

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An In-depth Technical Guide to 3-Ethyl-4-methylpentan-1-ol

This technical guide provides a comprehensive overview of **3-Ethyl-4-methylpentan-1-ol**, covering its nomenclature, chemical and physical properties, synthesis, and biological significance. The information is tailored for researchers, scientists, and professionals in drug development and related fields.

IUPAC Nomenclature and Synonyms

The compound with the chemical structure leading to the name **3-Ethyl-4-methylpentan-1-ol** is systematically named according to the rules set by the International Union of Pure and Applied Chemistry (IUPAC).

IUPAC Name: **3-Ethyl-4-methylpentan-1-ol**[\[1\]](#)[\[2\]](#)

The name is derived by identifying the longest carbon chain containing the principal functional group (the hydroxyl group), which is a pentanol. The chain is numbered starting from the carbon bearing the hydroxyl group. Substituents are then named and numbered accordingly.

Synonyms: This compound is also known by several other names[\[1\]](#)[\[2\]](#):

- 3-Ethyl-4-methyl-1-pentanol[\[1\]](#)[\[2\]](#)[\[3\]](#)
- 1-Pentanol, 3-ethyl-4-methyl-[\[1\]](#)[\[2\]](#)

- 3-Isopropyl-1-pentanol[1][2]
- 3-ethyl-4-methylpentanol[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of **3-Ethyl-4-methylpentan-1-ol** is presented in the table below. This data is essential for its handling, characterization, and application in experimental settings.

Property	Value	Source
Molecular Formula	C ₈ H ₁₈ O	[1][2]
Molecular Weight	130.23 g/mol	[1]
CAS Registry Number	38514-13-5	[2]
Appearance	Colorless liquid	[3]
Odor	Alcohol-like	[3]
Predicted Boiling Point	171.3 ± 8.0 °C	[3]
Predicted Density	0.819 ± 0.06 g/cm ³	[3]
Predicted Water Solubility	Soluble	[3]
Predicted LogP	2.6	[1]
Kovats Retention Index (non-polar column)	1020, 1023.2, 1027	[1][4]

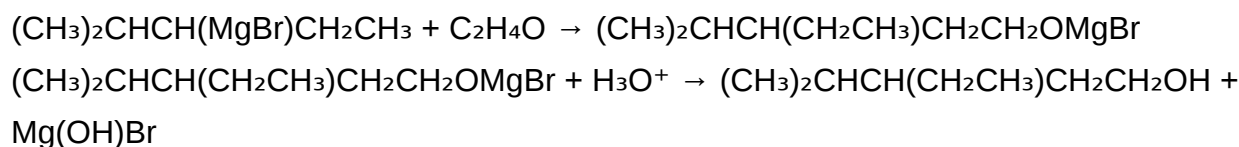
Synthesis of 3-Ethyl-4-methylpentan-1-ol

Detailed experimental protocols for the synthesis of **3-Ethyl-4-methylpentan-1-ol** are not readily available in the public domain. However, based on general organic chemistry principles and brief mentions in the literature, two plausible synthetic routes are the reduction of 3-ethyl-4-methylpentanal or a Grignard reaction.[3]

Hypothetical Synthesis via Grignard Reaction

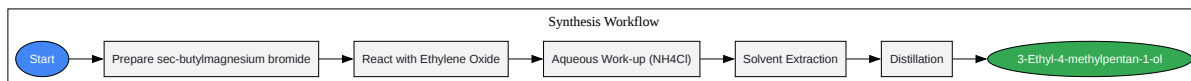
A logical approach for the synthesis of **3-Ethyl-4-methylpentan-1-ol** is the reaction of an appropriate Grignard reagent with an epoxide. Specifically, the reaction of sec-butylmagnesium bromide with ethylene oxide would yield the target primary alcohol.

Reaction Scheme:



Experimental Protocol (General Procedure):

- **Preparation of Grignard Reagent:** In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a magnetic stirrer, magnesium turnings are placed. A solution of 2-bromobutane in anhydrous diethyl ether is added dropwise to initiate the Grignard reaction. The mixture is refluxed until the magnesium is consumed.
- **Reaction with Ethylene Oxide:** The Grignard reagent solution is cooled in an ice bath. A solution of ethylene oxide in anhydrous diethyl ether is added dropwise with vigorous stirring. The reaction is typically exothermic and the addition rate should be controlled to maintain a gentle reflux.
- **Work-up:** After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature. The mixture is then poured onto a mixture of crushed ice and a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the magnesium alkoxide.
- **Extraction and Purification:** The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed by rotary evaporation. The crude product is then purified by fractional distillation under reduced pressure to yield **3-Ethyl-4-methylpentan-1-ol**.



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Caption: A generalized workflow for the synthesis of **3-Ethyl-4-methylpentan-1-ol** via a Grignard reaction.

Spectroscopic Analysis

Spectroscopic data is crucial for the identification and characterization of **3-Ethyl-4-methylpentan-1-ol**.

Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of volatile compounds like **3-Ethyl-4-methylpentan-1-ol**.

Experimental Conditions for GC-MS Analysis (as reported in a study on insect pheromones):^[5]

- Gas Chromatograph: Coupled to a mass selective detector.
- Column: DB-5 capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).
- Oven Temperature Program: 40°C for 1 min, then increased to 270°C at 20°C/min.
- Injection Mode: Pulsed splitless at 20 psi for 1 min.
- Transfer Line Temperature: 230°C.
- Ionization: Electron Impact (EI) at 70 eV.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a detailed experimental protocol for acquiring NMR spectra was not found in the search results, ^{13}C NMR data for **3-Ethyl-4-methylpentan-1-ol** is available in spectral databases.^[1] The expected ^1H NMR spectrum would show characteristic signals for the hydroxyl proton, the methylene protons adjacent to the hydroxyl group, and the various methyl and methylene groups in the alkyl chain, with chemical shifts and coupling patterns consistent with the structure.

Infrared (IR) Spectroscopy

Vapor phase IR spectra for **3-Ethyl-4-methylpentan-1-ol** are also available in databases.^[1] The IR spectrum would be characterized by a broad absorption band in the region of $3200\text{--}3600\text{ cm}^{-1}$ corresponding to the O-H stretching vibration of the alcohol, and C-H stretching vibrations around $2850\text{--}3000\text{ cm}^{-1}$.

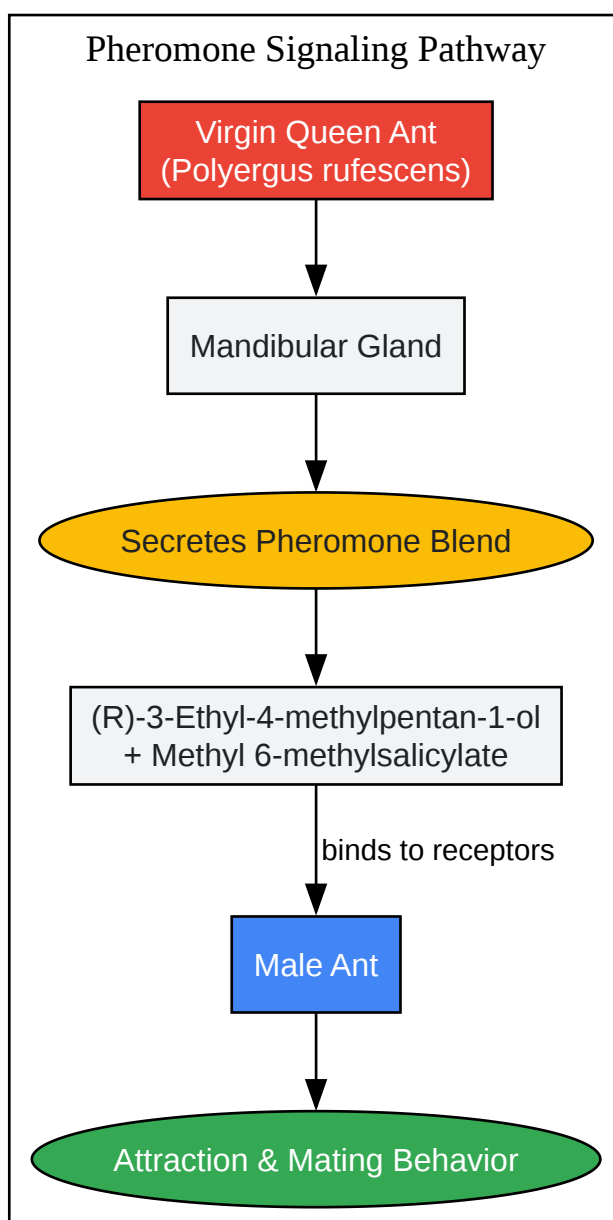
Biological Significance and Applications

Recent research has identified **3-Ethyl-4-methylpentan-1-ol** as a critical component of the queen sex pheromone of the slave-making ant *Polyergus rufescens*.^[5]

Role as a Sex Pheromone

In *Polyergus rufescens*, **3-Ethyl-4-methylpentan-1-ol** is a minor component of the mandibular gland secretion of virgin queens, with the major component being methyl 6-methylsalicylate.^[5] Field bioassays have demonstrated that a blend of these two compounds is strongly synergistic and attractive to males.^[5]

Interestingly, further analysis has shown that the insects produce mainly the (R)-enantiomer of the alcohol, and only this enantiomer is biologically active in attracting males. The (S)-enantiomer did not show any attractive or inhibitory effects.^[5] This high stereospecificity is common in insect chemical communication and highlights the importance of chirality in biological signaling.



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Caption: The role of **3-Ethyl-4-methylpentan-1-ol** in the chemical communication and mating behavior of *Polyergus rufescens*.

This discovery opens up avenues for research into the biosynthesis of this compound in insects, the specific olfactory receptors involved in its detection, and its potential application in pest management strategies through mating disruption. The compound may also serve as a lead for the development of novel semiochemicals.

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